molecular formula C6H12O2 B153894 Methyl isovalerate CAS No. 556-24-1

Methyl isovalerate

Cat. No.: B153894
CAS No.: 556-24-1
M. Wt: 116.16 g/mol
InChI Key: OQAGVSWESNCJJT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that esters like Methyl isovalerate can react with acids to liberate heat along with alcohols and acids . This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

As an ester, it may undergo hydrolysis in the presence of water and an acid or base, producing isovaleric acid and methanol . This reaction could potentially influence various molecular processes within the cell.

Metabolic Pathways

As an ester, it could potentially be metabolized through ester hydrolysis, producing isovaleric acid and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isovalerate is typically synthesized through the esterification of isovaleric acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Isovaleric Acid+MethanolMethyl Isovalerate+Water\text{Isovaleric Acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Isovaleric Acid+Methanol→Methyl Isovalerate+Water

This reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl isovalerate, being an ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isovaleric acid and methanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

Scientific Research Applications

Methyl isovalerate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl isovalerate is unique due to its specific fruity aroma, which is distinct from other esters. Its relatively simple synthesis and wide range of applications make it a valuable compound in various fields .

Properties

IUPAC Name

methyl 3-methylbutanoate
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InChI

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAGVSWESNCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Record name METHYL ISOVALERATE
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DSSTOX Substance ID

DTXSID5060300
Record name Butanoic acid, 3-methyl-, methyl ester
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl isovalerate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals., colourless liquid/herbaceous, fruity odour
Record name METHYL ISOVALERATE
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Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 to 115.00 °C. @ 760.00 mm Hg
Record name Methyl 3-methylbutanoate
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Solubility

soluble in alcohol, most fixed oils; insoluble water
Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.852-0.857
Record name Methyl isovalerate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

556-24-1
Record name METHYL ISOVALERATE
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Record name Methyl isovalerate
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Record name Methyl isovalerate
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Record name Butanoic acid, 3-methyl-, methyl ester
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Record name Methyl isovalerate
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Record name Methyl 3-methylbutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl isovalerate?

A1: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.

Q2: Does this compound have any characteristic spectroscopic data?

A2: Yes, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). [, ]

Q3: Is this compound found in nature?

A3: Yes, it is a naturally occurring compound found in various fruits, including pineapples, strawberries, blueberries, and jackfruit. It contributes to their characteristic fruity aromas. [, , , , ]

Q4: How does this compound interact with insects?

A4: Research suggests that this compound acts as a semiochemical for certain insect species, meaning it mediates interactions between them. For example, it is a key attractant for the oriental fruit fly []. In the case of the warty hammer orchid (Drakaea livida), this compound, along with other pyrazines, acts as a sexual attractant for its thynnine wasp pollinators [, ]. Interestingly, a closely related orchid species, Caladenia barbarossa, also utilizes this compound as a semiochemical to attract its thynnine wasp pollinator []. This suggests a potential case of convergent evolution in these orchid species, highlighting the importance of this compound in their pollination strategy.

Q5: Are there any pest control applications for this compound?

A5: Research indicates that this compound, along with other volatile compounds from the bacterium Alcaligenes faecalis N1-4, exhibits antifungal activity against Aspergillus flavus and inhibits aflatoxin production in stored grains like groundnut, maize, rice, and soybean. This highlights its potential as a biocontrol agent for preventing fungal contamination and mycotoxin production in stored agricultural products [].

Q6: Can this compound be used to control the melon fly?

A6: Studies have shown that this compound, identified as a volatile component of the ridge gourd (Luffa acutangular), elicits both attractive and repellent effects on the melon fly (Bactrocera cucurbitae). This finding suggests its potential for developing attract-and-kill or repellent strategies for managing this agricultural pest [, ].

Q7: Does this compound have any role in food and flavor industries?

A7: Due to its pleasant fruity aroma, this compound is used as a flavoring agent in the food industry. It is particularly important for imparting characteristic notes to pineapple-flavored products. [, , ]

Q8: Are there any studies on the sensory perception of this compound?

A8: Yes, sensory studies have investigated the contribution of this compound to the aroma profile of different fruits. For instance, its presence has been linked to the "fruity" and "sweet" aroma of certain blueberry cultivars []. In red wines, while present, its concentration was found to be close to the odor threshold, suggesting a limited contribution to the overall aroma [].

Q9: How stable is this compound?

A9: The stability of this compound is dependent on storage conditions. Further research is needed to understand its stability in different formulations and environments.

Q10: What is known about the safety of this compound?

A10: While this compound is generally recognized as safe for use in food flavorings, further research, particularly regarding its long-term effects, is crucial to fully assess its safety profile. []

Q11: Is there any information available on the environmental impact of this compound?

A11: The research provided in the context does not delve into the environmental impact and degradation pathways of this compound. Dedicated studies are required to assess its potential environmental risks and develop strategies for its sustainable use. []

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